Lysine DL-lactate can be classified as an amino acid derivative, specifically a lactate ester of lysine. It is synthesized from lysine, which is obtained from dietary sources or through microbial fermentation processes. Lactic acid, the other component, is produced during anaerobic respiration in many organisms and can also be derived from carbohydrate fermentation. The compound falls under the broader category of amino acid derivatives and is relevant in both nutritional biochemistry and pharmaceutical applications.
The synthesis of lysine DL-lactate typically involves the reaction between lysine and lactic acid or its derivatives. Here are some methods used for its synthesis:
Lysine DL-lactate has a distinct molecular structure characterized by the presence of both an amino group (from lysine) and a carboxyl group (from lactic acid). Its molecular formula is , indicating it contains six carbon atoms, eleven hydrogen atoms, one nitrogen atom, and three oxygen atoms.
Lysine DL-lactate participates in various chemical reactions:
The mechanism of action of lysine DL-lactate primarily revolves around its role as a metabolic intermediate:
Lysine DL-lactate has several scientific applications:
The discovery of lysine lactylation in 2019 marked a paradigm shift in PTM biology. Zhang et al. identified this modification through mass spectrometry, observing a characteristic +72.021 Da mass shift on histone lysine residues in macrophages and HeLa cells. This mass shift corresponded precisely to the addition of a lactyl group (–CH3CHOHC=O) derived from lactate, distinguishing it from other acylations like acetylation (+42.01 Da) [1] [3]. Initial detection relied on pan anti-Kl-la antibodies combined with metabolic labeling using isotope-tagged lactate (¹³C₃), confirming lactate as the modification precursor [1] [7]. The development of bio-orthogonal probes (e.g., YnLac) enabled spatial tracking of lactylation dynamics, revealing non-histone targets such as PARP1 and HMGB1 [1] [4]. By 2024, advanced computational tools (DeepKla, ABFF-Kla) leveraged machine learning to predict lactylation sites from protein sequences and structural features [1] [8].
Table 1: Key Methodological Advances in Early Lactylation Research
Technique | Specificity | Application | Reference |
---|---|---|---|
HPLC-MS/MS | 72.021 Da mass shift | Initial identification in histones | [1] |
Pan anti-Kl-la antibodies | Enrichment of lactylated peptides | Proteomic screening in multiple cell types | [1] [3] |
YnLac probe | Metabolic labeling of L-lactate | Live-cell imaging of lactylation dynamics | [1] |
FSL-Kla prediction model | Sequence-based site prediction | Identification of novel lactylation substrates | [1] [8] |
Lysine DL-lactate emerged as a molecular link between cellular metabolism and gene regulation. In macrophages, lactate generated via glycolysis induced histone H3 lysine 18 lactylation (H3K18la), promoting transcription of homeostatic genes like Arg1 and Vegfa to drive M2 polarization [2] [3]. The astrocyte-neuron lactate shuttle (ANLS) in the CNS revealed lactate’s dual role: as an energy substrate during neuronal activation and as an epigenetic modulator via histone lactylation in hippocampal neurons [5] [8]. Cancer studies demonstrated that Warburg-effect-associated lactate accumulation increased global lactylome profiles. In gastric cancer, 2,375 lactylation sites on 1,014 proteins enriched spliceosome components, altering RNA processing [9]. Similarly, lactylation of metabolic enzymes (e.g., SDHA, IDH3G) reprogrammed energy pathways in hepatocellular carcinoma [6].
Table 2: Metabolic and Epigenetic Roles of Lysine Lactylation
Biological Context | Key Targets | Functional Consequence | Reference |
---|---|---|---|
Macrophage polarization | H3K18la at Arg1 promoter | M2 phenotype induction; tissue repair | [2] [3] |
Neuronal metabolism | Histone H3 in hippocampus | Gene regulation during energy stress | [5] |
Gastric cancer | hnRNPA1, SF3B1 spliceosome proteins | Aberrant RNA splicing; tumor progression | [9] |
Hepatocellular carcinoma | SDHA, IDH3G | Enhanced glycolysis; metabolic reprogramming | [6] |
The structural ambiguity of lysine lactylation isomers—L-lactyl-lysine (Kl-la), D-lactyl-lysine (Kd-la), and N-ε-(carboxyethyl)-lysine (Kce)—stemmed from identical mass shifts (+72.021 Da), complicating early analyses. Breakthrough studies in 2024–2025 established orthogonal methods for isomer discrimination:
Critically, Kl-la dominated in histone modifications and responded dynamically to glycolytic flux, whereas Kce (derived from methylglyoxal) was negligible in normoxic cells. In E. coli models lacking glyoxalase enzymes, Kd-la accumulation confirmed its non-enzymatic origin [7] [10].
Table 3: Characteristics of Lysine Lactylation Isomers
Isomer | Precursor | Formation Mechanism | Detection Method | Biological Prevalence |
---|---|---|---|---|
Kl-la | L-lactate | Enzymatic (p300/lactyl-CoA) | Anti-Kl-la antibodies | Dominant in histones |
Kd-la | D-lactate/LGSH | Non-enzymatic | MTPA-Cl derivatization + HPLC | Glyoxalase-dependent |
Kce | Methylglyoxal | Chemical adduction | Anti-Kce antibodies | Low (<1% of total) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7